molecular formula C13H13FN2O B12111603 (Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile

(Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile

Cat. No.: B12111603
M. Wt: 232.25 g/mol
InChI Key: VWTCVFMZIMIAOK-ACAGNQJTSA-N
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Description

(Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile is a chemical compound characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile typically involves the reaction of 4-fluorobenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can enhance solubility and bioavailability. The nitrile group may participate in covalent bonding with target molecules, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile is unique due to the combination of its fluorophenyl, morpholine, and nitrile groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C13H13FN2O/c14-12-3-1-11(2-4-12)13(5-6-15)16-7-9-17-10-8-16/h1-5H,7-10H2/b13-5-

InChI Key

VWTCVFMZIMIAOK-ACAGNQJTSA-N

Isomeric SMILES

C1COCCN1/C(=C\C#N)/C2=CC=C(C=C2)F

Canonical SMILES

C1COCCN1C(=CC#N)C2=CC=C(C=C2)F

solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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